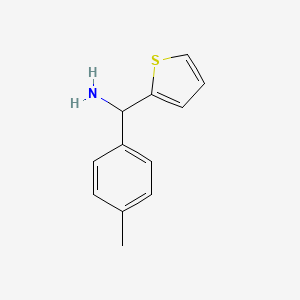
C-Thiophen-2-yl-C-p-tolyl-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
C-Thiophen-2-yl-C-p-tolyl-methylamine (CTPM) is a compound used in scientific research, commonly known as a drug intermediate. It belongs to the family of aromatic amines and is used in the synthesis of various pharmaceuticals, including amphetamines and derivatives. The molecular formula of CTPM is C12H13NS and its molecular weight is 203.30 .
Scientific Research Applications
Catalysis and Chemical Synthesis
Ruthenium complexes with thiophene-based ligands, including derivatives of C-Thiophen-2-yl-C-p-tolyl-methylamine, have been utilized as pre-catalysts in the transfer hydrogenation of aromatic ketones. These complexes, upon activation, catalyze the reduction of acetophenone derivatives to corresponding alcohols with high efficiency, showcasing their potential in organic synthesis and industrial applications (Aydemir et al., 2011).
Medicinal Chemistry and Drug Design
Compounds structurally related to this compound have been investigated for their therapeutic potential. For instance, thiophene-containing ligands have been developed for palladium-catalyzed reactions, including Heck and Suzuki cross-coupling, demonstrating their utility in constructing complex molecules that could serve as drug candidates or intermediates (Aydemir et al., 2009).
Organic Electronics and Materials Science
Thiophene-based molecules, including those derived from this compound, have found applications in the development of conducting polymers and electrochromic devices. These materials exhibit promising properties for use in organic electronics, such as thin-film transistors and organic light-emitting diodes, due to their excellent electrical conductivity and tunable optical properties (Variş et al., 2006).
Photocatalysis and Light-Induced Reactions
Novel thiophene-based compounds have been employed as photocatalysts in light-induced organic transformations. These catalysts facilitate the efficient synthesis of structurally diverse lactams from heterocyclic amines, indicating their potential in the synthesis of bioactive compounds and pharmaceuticals (Ying et al., 2019).
Properties
IUPAC Name |
(4-methylphenyl)-thiophen-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11/h2-8,12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTDRQBJPRGTHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CS2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide](/img/structure/B1309524.png)
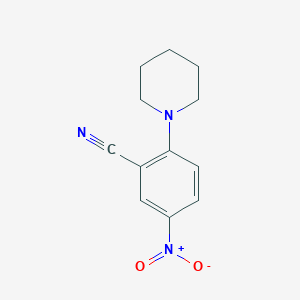

![1-benzyl-N-[(5-methyl-2-furyl)methyl]piperidin-4-amine](/img/structure/B1309535.png)
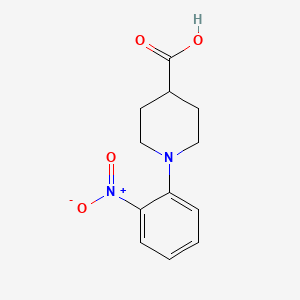

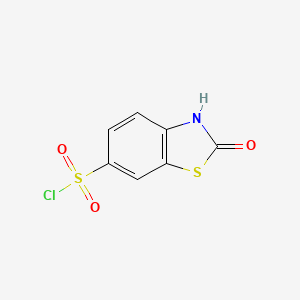

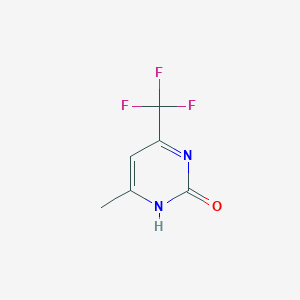


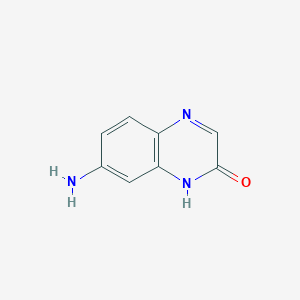

![4-[(3-cyanophenyl)carbamoyl]butanoic Acid](/img/structure/B1309570.png)
